N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PENTANAMIDOBENZAMIDE
Overview
Description
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PENTANAMIDOBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PENTANAMIDOBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-aminobenzamide with morpholine-4-sulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with 4-pentanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PENTANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-formyl-N-2-hydroxyethylaniline.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholine ring yields N-formyl-N-2-hydroxyethylaniline , while nucleophilic substitution can produce a variety of benzamide derivatives.
Scientific Research Applications
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PENTANAMIDOBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PENTANAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Morpholine-4-sulfonyl)phenyl]acetamide
- N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
- 4-Phenylmorpholine
Uniqueness
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PENTANAMIDOBENZAMIDE is unique due to its combination of a morpholine ring, a sulfonyl group, and a benzamide moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-(pentanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-2-3-4-21(26)23-18-7-5-17(6-8-18)22(27)24-19-9-11-20(12-10-19)31(28,29)25-13-15-30-16-14-25/h5-12H,2-4,13-16H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGIOCNLQMNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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